

# SRTCX1003: A Potent SIRT1 Activator for Inflammatory Response Modulation

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Compound of Interest		
Compound Name:	SRTCX1003	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

SRTCX1003 is a small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase. This document provides a comprehensive technical overview of SRTCX1003, focusing on its mechanism of action as a SIRT1 activator and its subsequent effects on inflammatory signaling pathways. Quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions are presented to support further research and development of this and similar compounds. While preclinical data demonstrates its anti-inflammatory potential, public information regarding clinical trials, detailed pharmacokinetics, and toxicology of SRTCX1003 is not currently available.

### Introduction

Sirtuin 1 (SIRT1) is a class III histone deacetylase that plays a crucial role in regulating a wide array of cellular processes, including metabolism, stress resistance, and inflammation. Its activity is dependent on the cellular NAD+/NADH ratio, positioning it as a key sensor of the cell's metabolic state. A primary mechanism by which SIRT1 exerts its anti-inflammatory effects is through the deacetylation of transcription factors that govern inflammatory gene expression. One such key transcription factor is the p65 subunit of Nuclear Factor-kappa B (NF-кB). Acetylation of p65 is essential for its full transcriptional activity. By deacetylating p65, SIRT1



effectively dampens NF-κB-mediated transcription of pro-inflammatory cytokines and other inflammatory mediators.

**SRTCX1003** has been identified as a potent, orally active small molecule activator of SIRT1. Its ability to enhance SIRT1's deacetylase activity makes it a promising candidate for therapeutic intervention in inflammatory diseases. This guide summarizes the available technical data on **SRTCX1003**, providing a foundation for researchers and drug development professionals interested in its therapeutic potential.

## **Quantitative Data**

The following tables summarize the key quantitative metrics reported for **SRTCX1003**, providing a concise overview of its potency and efficacy in enzymatic and cellular assays.[1]

Table 1: In Vitro Enzymatic Activity of SRTCX1003[1]

Parameter	Value (µM)	Description
	0.61	The concentration of
EC1.5		SRTCX1003 required to
EC1.5		increase SIRT1 enzymatic
		activity by 50%.

Table 2: Cellular Activity of SRTCX1003[1]

Parameter	Value (μM)	Cell Line	Assay Description
IC50	1.42	U2OS	Concentration of SRTCX1003 that inhibits cellular p65 acetylation by 50%.

Table 3: In Vivo Efficacy of **SRTCX1003** in a Mouse Model of LPS-Induced Inflammation



Dose (mg/kg, oral)	Effect on TNFα Production	Effect on IL-12p40 Production
3 - 100	Dose-dependent reduction	Dose-dependent reduction

## Mechanism of Action: SIRT1 Activation and NF-κB Inhibition

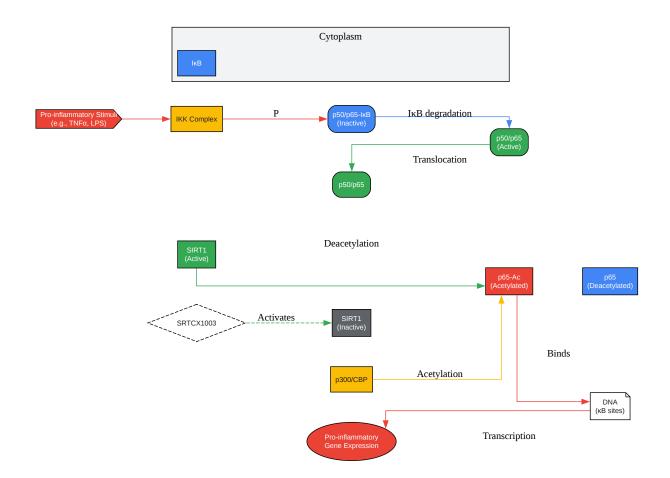
SRTCX1003 functions as an allosteric activator of SIRT1. This activation enhances the deacetylase activity of SIRT1, leading to the removal of acetyl groups from its substrates. A key substrate in the context of inflammation is the p65 subunit of NF-kB.

The canonical NF- $\kappa$ B signaling pathway is activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF $\alpha$ ) or lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitor of  $\kappa$ B (I $\kappa$ B), allowing the p50/p65 NF- $\kappa$ B dimer to translocate to the nucleus. For maximal transcriptional activity, the p65 subunit must be acetylated, a modification mediated by acetyltransferases like p300/CBP.

**SRTCX1003**-activated SIRT1 deacetylates p65 at lysine 310, a critical residue for its transcriptional activity.[2] This deacetylation curtails the ability of NF-κB to promote the expression of pro-inflammatory genes, including TNFα and Interleukin-12 (IL-12).[2]

Below is a diagram illustrating the signaling pathway.





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Caption: **SRTCX1003** activates SIRT1, leading to the deacetylation of p65 and inhibition of NFκB-mediated pro-inflammatory gene expression.

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the quantitative data section.

## **SIRT1 Enzymatic Assay (Representative Protocol)**

This protocol is a representative method for determining the in vitro activation of SIRT1 by a test compound using a fluorogenic peptide substrate derived from p53.

#### Materials:

- Recombinant human SIRT1 enzyme
- SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- Fluorogenic SIRT1 substrate (e.g., p53-derived peptide with an acetylated lysine coupled to a fluorophore like TAMRA)
- NAD+ solution
- Test compound (SRTCX1003) dissolved in DMSO
- SIRT1 inhibitor (e.g., Nicotinamide) for control
- Developer solution (specific to the assay kit)
- 96-well black microplate
- Fluorometric plate reader

#### Procedure:

 Prepare serial dilutions of SRTCX1003 in SIRT1 assay buffer. The final DMSO concentration should be kept below 1%.

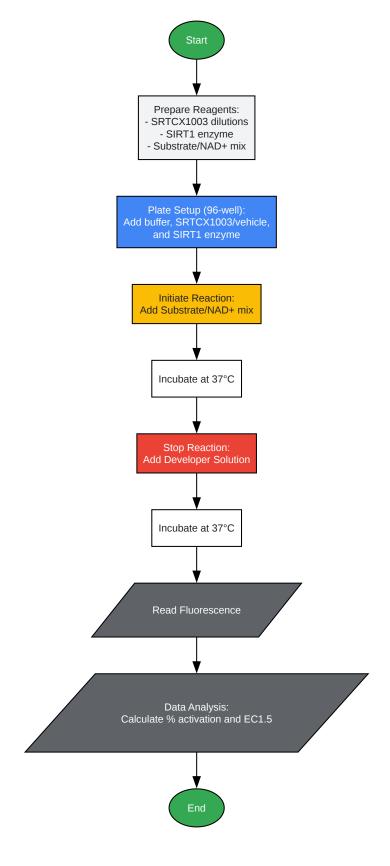
### Foundational & Exploratory





- In a 96-well black microplate, add the following to each well:
  - SIRT1 assay buffer
  - Diluted SRTCX1003 or vehicle control (DMSO in assay buffer)
  - Recombinant SIRT1 enzyme
- Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
- Stop the reaction by adding the developer solution.
- Incubate the plate at 37°C for an additional 15-30 minutes, protected from light.
- Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
- Calculate the percent activation relative to the vehicle control and determine the EC1.5 value by fitting the data to a dose-response curve.





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Caption: Workflow for the in vitro SIRT1 enzymatic activation assay.



## Cellular p65 Acetylation Assay[2][3]

This assay quantifies the effect of **SRTCX1003** on the deacetylation of the p65 subunit of NFκB in a cellular context.

#### Materials:

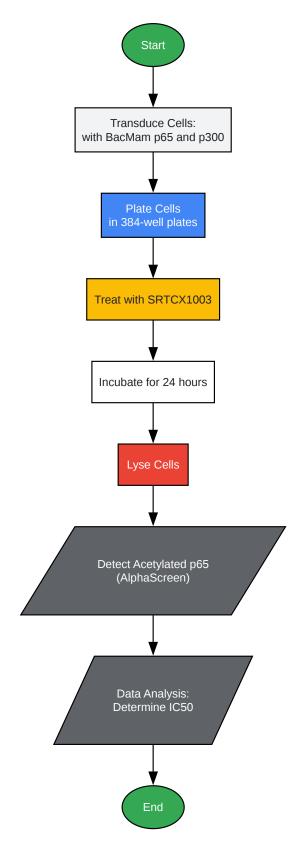
- U2OS or HEK 293 cells
- BacMam viruses for p65 (HA-tagged) and p300-HAT expression
- Cell culture medium and supplements
- 384-well plates
- SRTCX1003
- Cell lysis buffer
- AlphaScreen detection reagents (or similar proximity-based assay reagents)
- Plate reader capable of AlphaScreen detection

#### Procedure:

- Transduce U2OS or HEK 293 cells with BacMam p65 and BacMam p300-HAT viruses.
- Plate the transduced cells into 384-well plates.
- After a 6-hour incubation, treat the cells with various concentrations of SRTCX1003.
- Incubate the cells for 24 hours post-viral transduction.
- Lyse the cells to release cellular proteins.
- Measure the levels of acetylated p65 in the cell lysates using an AlphaScreen-based assay.
  This typically involves using donor and acceptor beads conjugated to antibodies that recognize the HA-tag on p65 and acetylated lysine 310 of p65, respectively.



• Analyze the data to determine the IC50 value for the inhibition of p65 acetylation.



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Caption: Workflow for the cellular p65 acetylation assay.

### In Vivo Mouse Model of LPS-Induced Inflammation[2]

This protocol describes the in vivo evaluation of **SRTCX1003**'s anti-inflammatory effects in a mouse model.

#### Materials:

- Male BALB/c mice
- SRTCX1003
- Vehicle (e.g., 10% PEG, 10% VitE-TPGS)
- Lipopolysaccharide (LPS)
- Anesthesia (e.g., isoflurane)
- Blood collection supplies
- ELISA kits for TNFα and IL-12p40

#### Procedure:

- Acclimatize male BALB/c mice for at least 4 days.
- Randomize mice into treatment groups.
- Orally dose the mice with either vehicle or SRTCX1003 at various concentrations (e.g., 3, 10, 30, 100 mg/kg).
- After a specified time post-dosing, anesthetize the mice and administer LPS intravenously to induce an inflammatory response.
- At a predetermined time point after LPS administration, collect blood samples.
- Process the blood to obtain plasma or serum.

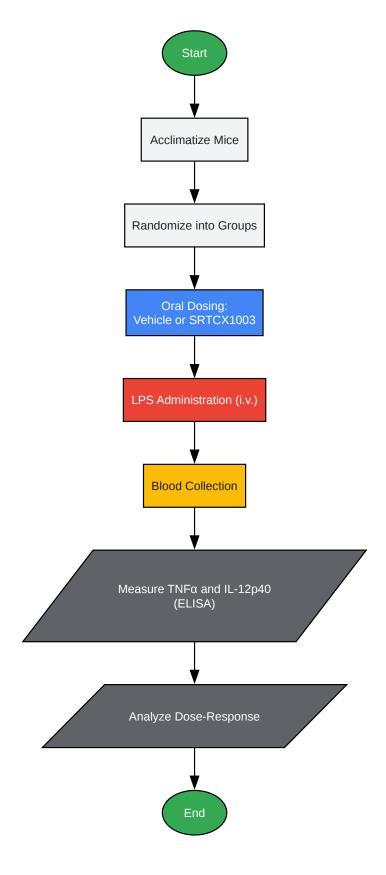






- Measure the concentrations of TNF $\alpha$  and IL-12p40 in the plasma/serum using specific ELISA kits.
- Analyze the data to determine the dose-dependent effect of SRTCX1003 on cytokine production.





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Caption: Workflow for the in vivo mouse model of LPS-induced inflammation.



## **Downstream Effects on Other SIRT1 Targets**

While the primary reported mechanism of **SRTCX1003**'s anti-inflammatory action is through the deacetylation of p65, SIRT1 has a broad range of substrates involved in various cellular processes. These include the transcriptional coactivator PGC- $1\alpha$ , which is a master regulator of mitochondrial biogenesis, and FOXO transcription factors, which are involved in stress resistance and longevity.

Currently, there is a lack of publicly available data specifically investigating the effects of **SRTCX1003** on the deacetylation and subsequent activity of PGC-1 $\alpha$  and FOXO transcription factors. Further research is warranted to explore the broader impact of **SRTCX1003** on these and other SIRT1-mediated pathways, which could reveal additional therapeutic applications beyond its anti-inflammatory properties.

## Clinical Development, Pharmacokinetics, and Toxicology

As of the date of this document, there is no publicly available information regarding clinical trials specifically for **SRTCX1003**. Sirtris Pharmaceuticals, the original developer of **SRTCX1003**, and its parent company GlaxoSmithKline (GSK), have conducted clinical trials with other SIRT1 activators, such as SRT2104.[3][4][5][6][7] However, the clinical development status of **SRTCX1003** remains undisclosed.

Similarly, detailed pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicology data for **SRTCX1003** are not available in the public domain. The compound is described as "orally active," as demonstrated in the in vivo mouse model.

## Conclusion

SRTCX1003 is a potent SIRT1 activator with demonstrated in vitro and in vivo efficacy in modulating inflammatory responses through the deacetylation of the NF-kB p65 subunit. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate its mechanism of action and therapeutic potential. However, the lack of public information on its effects on other key SIRT1 targets, as well as its clinical development, pharmacokinetic, and toxicology profiles, highlights the need for further studies to fully characterize this promising compound. The information presented herein should serve as



a valuable resource for the scientific community to build upon in the quest for novel antiinflammatory therapeutics targeting the SIRT1 pathway.

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#### References

- 1. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-kB Activity PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmatimes.com [pharmatimes.com]
- 4. Sirtris Pharmaceuticals Wikipedia [en.wikipedia.org]
- 5. Sirtris Pharma, NCI team up for SIRT1 cancer study | Drug Discovery News [drugdiscoverynews.com]
- 6. mdpi.com [mdpi.com]
- 7. Sirtris Pharmaceuticals, Inc. Drug pipelines, Patents, Clinical trials Synapse [synapse.patsnap.com]
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